

A Comparative Guide to the Kinase Inhibitory Activity of 7-Azaindole Derivatives

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Compound of Interest

Compound Name: *Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate*

Cat. No.: *B1288904*

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The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the development of novel therapeutics targeting a wide range of kinases. This guide provides a comparative analysis of the kinase inhibitory activity of various 7-azaindole derivatives, supported by experimental data from published literature.

Data Presentation: Kinase Inhibitory Activity of 7-Azaindole Derivatives

The following tables summarize the *in vitro* kinase inhibitory activity (IC₅₀) of different 7-azaindole derivatives against a panel of kinases. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in assay conditions.

Table 1: Inhibition of Cyclin-Dependent and Related Kinases by 7-Azaindole Derivatives Bearing Benzocycloalkanone Motifs[1]

Compound ID	Target Kinase	IC50 (nM)
8g	CDK9/CyclinT	60
Haspin	110	
8h	CDK9/CyclinT	80
Haspin	70	
8i	Haspin	40
8l	Haspin	14

Table 2: Inhibition of IKK2, c-Raf, and DYRK1A by Substituted Azaindole Derivatives[2]

Compound ID	Target Kinase	IC50 (nM)
90	IKK2	80
Derivative Series 79	c-Raf	Varies (specific IC50s not detailed in abstract)
DYRK1A		Varies (specific IC50s not detailed in abstract)

Table 3: Inhibition of KIT and FMS by a 3,5-Disubstituted 7-Azaindole Derivative[2]

Compound ID	Target Kinase	IC50 (nM)
PLX647 (106)	FMS	~28.6
KIT		~16.7

Table 4: Inhibition of 3-Phosphoinositide Dependent Protein Kinase 1 (PDK1) by 7-Azaindole Derivatives[3]

Compound ID	Target Kinase	IC50 (µM)
16	PDK1	1.1
42	PDK1	(Cellular IC50) 2.3

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for two commonly employed *in vitro* kinase assays.

ADP-Glo™ Kinase Assay

This luminescent ADP detection assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration and, therefore, the kinase activity.

General Protocol:

- Kinase Reaction:
 - Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (7-azaindole derivative) in a suitable kinase buffer.
 - Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

- Data Acquisition:
 - Measure the luminescence signal using a plate-reading luminometer.
 - The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the binding of inhibitors to the kinase active site.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

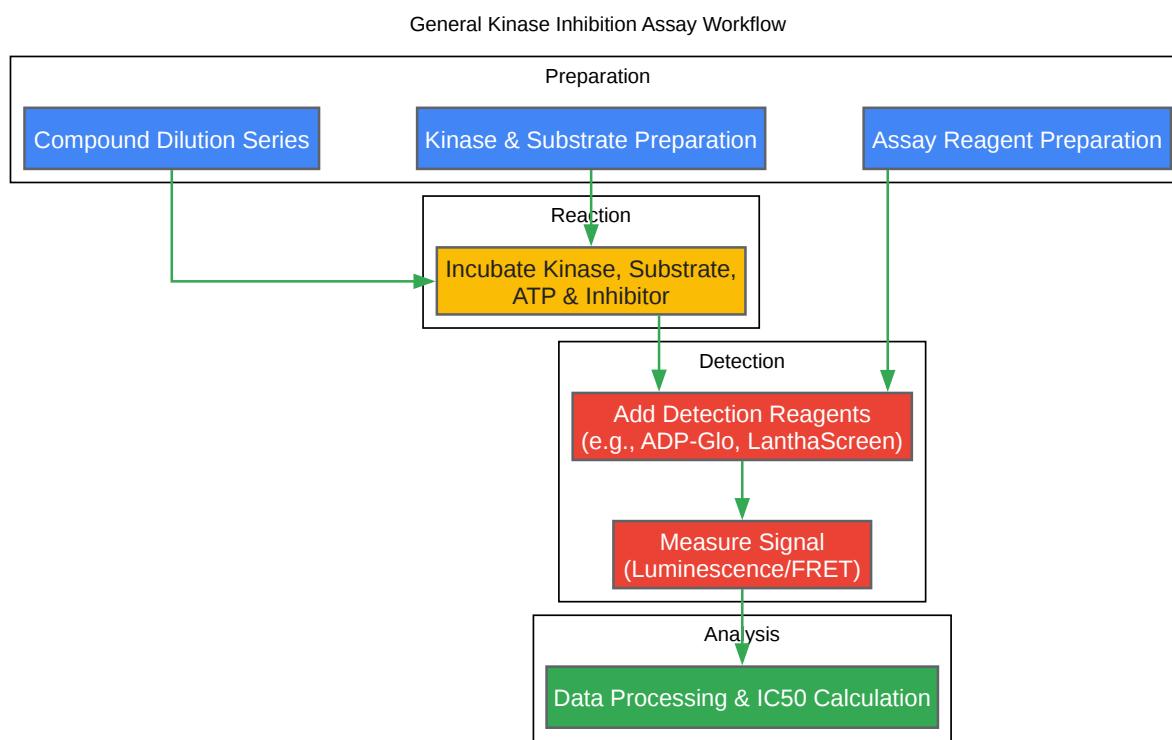
General Protocol:

- Assay Setup:
 - In a 384-well plate, add the test compound (7-azaindole derivative).
 - Add a mixture of the kinase and the Eu-labeled anti-tag antibody.
 - Add the fluorescently labeled kinase tracer.
- Incubation:
 - Incubate the plate for 1 hour at room temperature to allow the binding equilibrium to be reached.
- Data Acquisition:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

- The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.
- IC₅₀ values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.

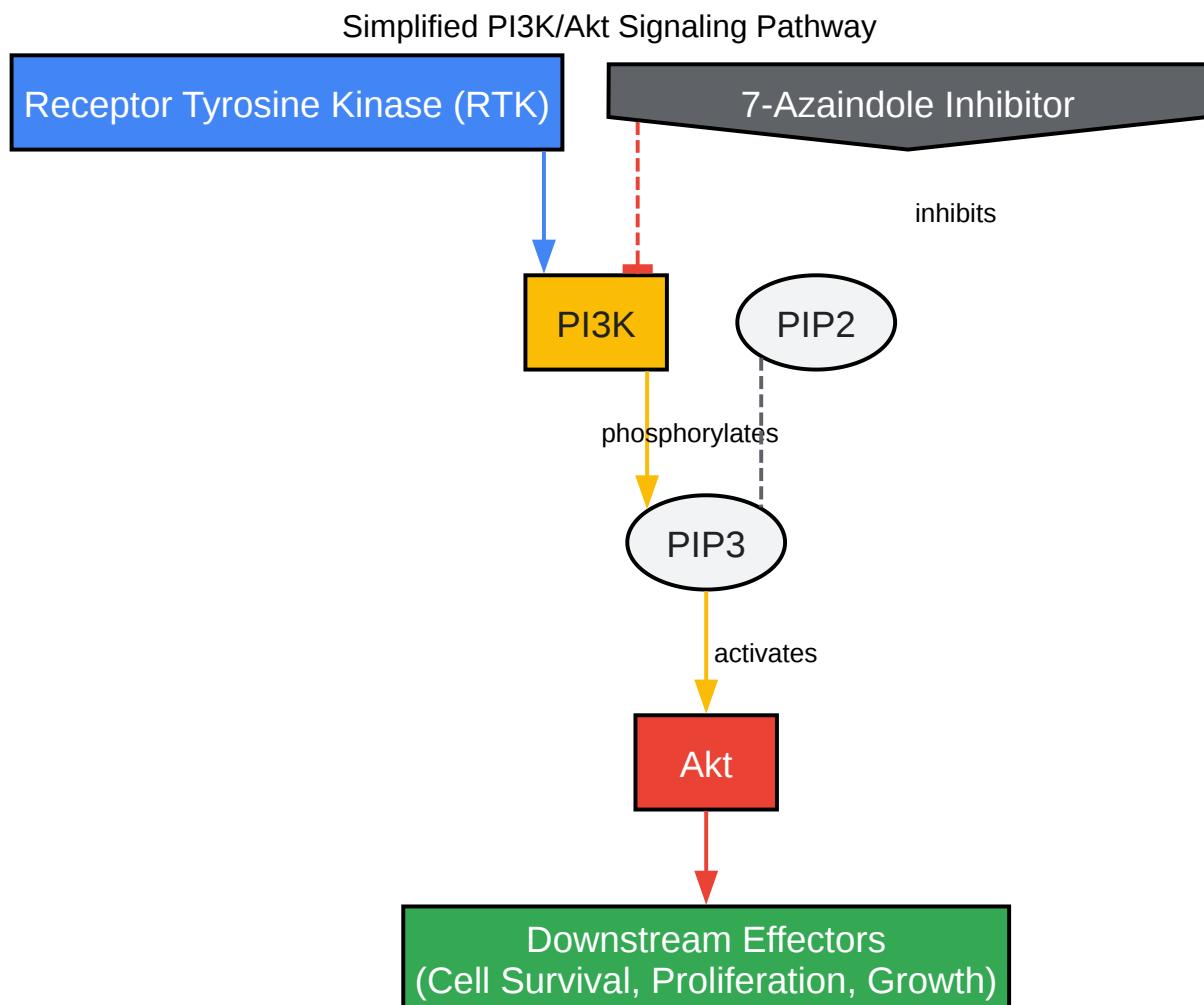
Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.

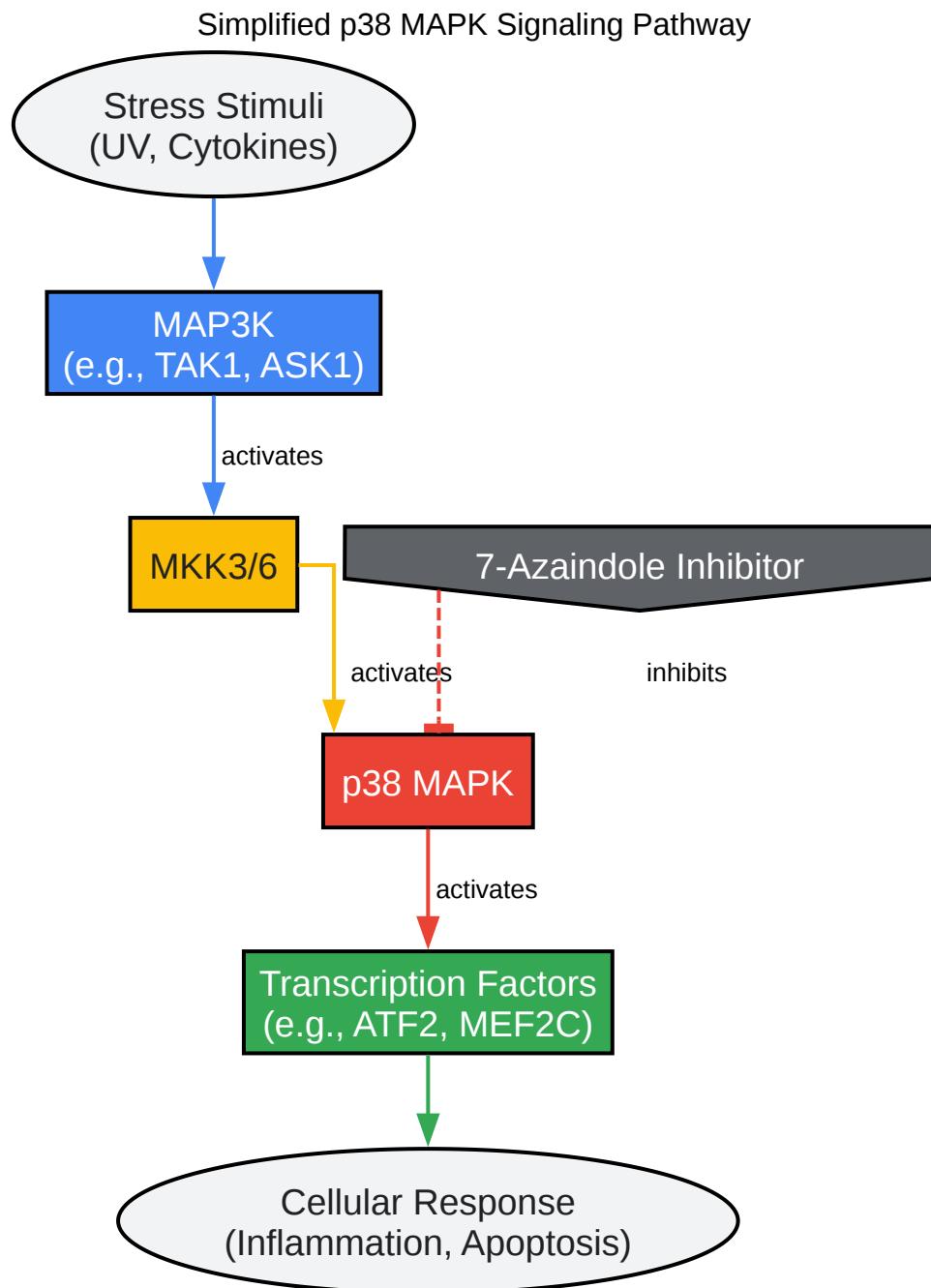


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Caption: General workflow for an in vitro kinase inhibition assay.

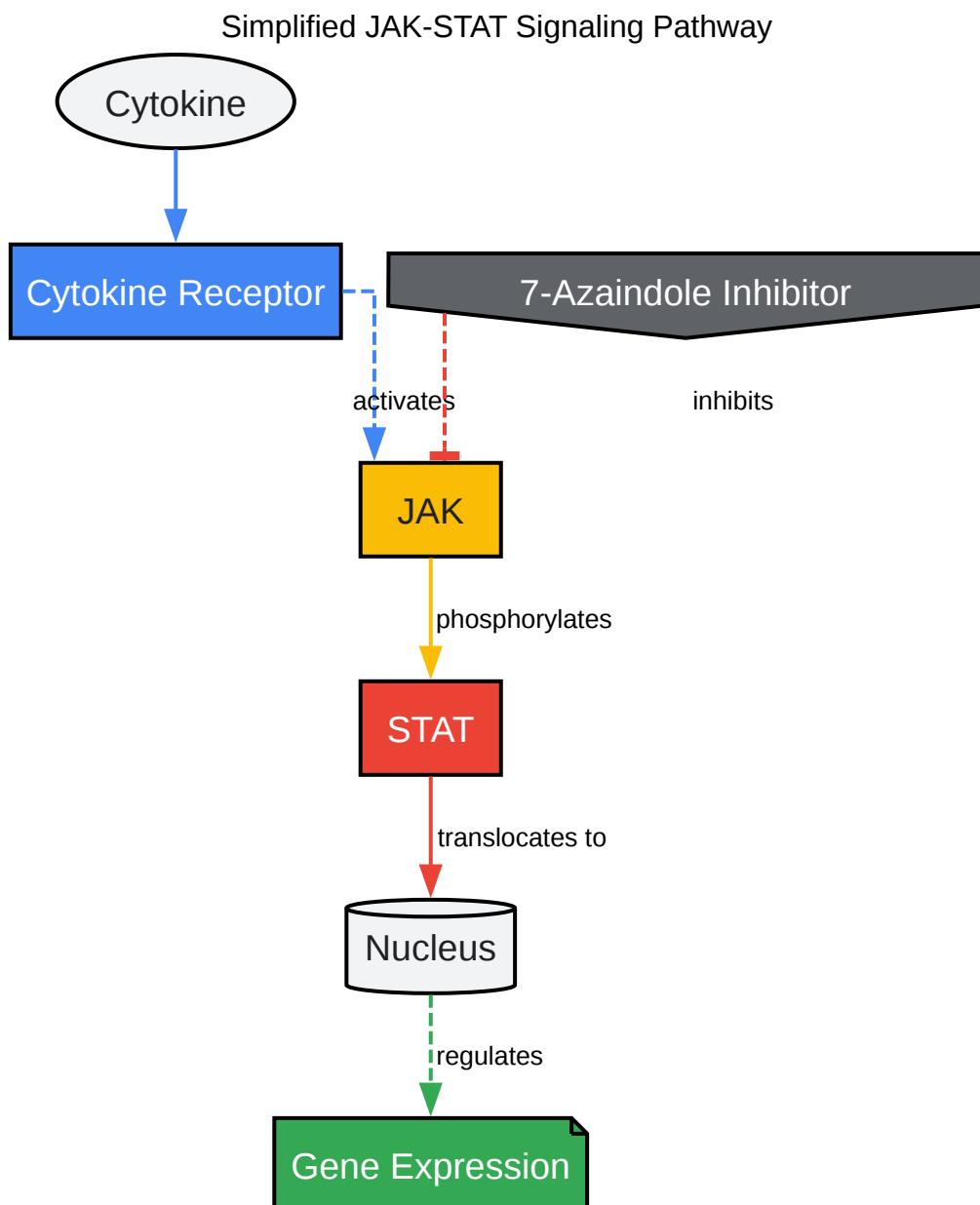
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Caption: Inhibition of the PI3K/Akt signaling pathway by a 7-azaindole derivative.



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Caption: Inhibition of the p38 MAPK signaling pathway by a 7-azaindole derivative.



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Caption: Inhibition of the JAK-STAT signaling pathway by a 7-azaindole derivative.

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